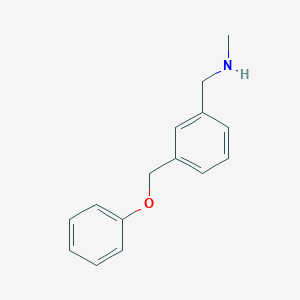
(9H-Fluoren-9-yl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(9H-Fluoren-9-yl)triphenylphosphonium bromide” is a chemical compound with the linear formula C31H24BrP . It has a molecular weight of 507.415 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C31H24BrP . The molecular weight of the compound is 507.415 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C31H24BrP and a molecular weight of 507.415 .Applications De Recherche Scientifique
Electron-rich Phosphine Ligands in Catalytic Reactions
(9H-Fluoren-9-yl)triphenylphosphonium bromide derivatives have been investigated for their role in catalytic reactions. For instance, new bidentate phosphine ligands involving this compound have demonstrated high activity as catalysts in Buchwald−Hartwig amination and Suzuki and Sonogashira coupling using aryl bromides and chlorides as substrates. This showcases the compound's potential in enhancing the efficiency of these important chemical reactions (Fleckenstein & Plenio, 2008).
Synthesis of Anti-HIV Nucleotide Analogues
The compound has also been used in the synthesis of anti-HIV nucleotide analogues. A study demonstrated the use of crystalline ammonium (9H-fluoren-9-yl)methyl H-phosphonate, prepared using a simple method involving this compound, for introducing H-phosphonate monoester functionality into non-lipophilic anti-HIV nucleoside analogues (Romanowska et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
This compound has found applications in the field of Organic Light-Emitting Diodes (OLEDs). Novel spirofluorene/indole/carbazole-based hole transport materials with high triplet energy for efficient green phosphorescent OLEDs were synthesized using derivatives of this compound. This research highlights its potential in enhancing the performance of OLEDs (Dong et al., 2017).
Phase-Transfer Catalysis
The compound is also significant in phase-transfer catalysis. A study described the use of a new quaternary phosphonium salt, derived from this compound, as a multi-site phase-transfer catalyst for various alkylation reactions, demonstrating its efficiency in such chemical processes (Ponmuthu et al., 2016).
Safety and Hazards
The safety data sheet for “(9H-Fluoren-9-yl)triphenylphosphonium bromide” indicates that it should be used with caution. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . For detailed safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (9H-Fluoren-9-yl)triphenylphosphonium bromide involves the reaction of fluorene with triphenylphosphine and bromomethane, followed by quaternization with methyl iodide.", "Starting Materials": [ "Fluorene", "Triphenylphosphine", "Bromomethane", "Methyl iodide" ], "Reaction": [ "Step 1: Fluorene is reacted with triphenylphosphine and bromomethane in anhydrous tetrahydrofuran (THF) to form (9H-Fluoren-9-yl)triphenylphosphonium bromide intermediate.", "Step 2: The intermediate is then quaternized with methyl iodide in THF to form the final product, (9H-Fluoren-9-yl)triphenylphosphonium bromide.", "Overall reaction: Fluorene + Triphenylphosphine + Bromomethane + Methyl iodide -> (9H-Fluoren-9-yl)triphenylphosphonium bromide" ] } | |
Numéro CAS |
7253-07-8 |
Formule moléculaire |
C31H24P+ |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
Clé InChI |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Autres numéros CAS |
7253-07-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



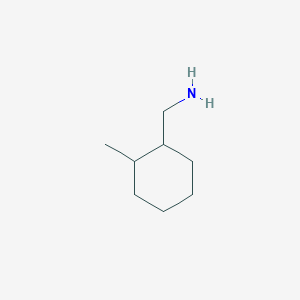

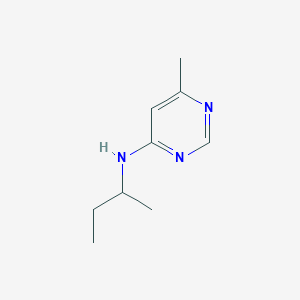
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)
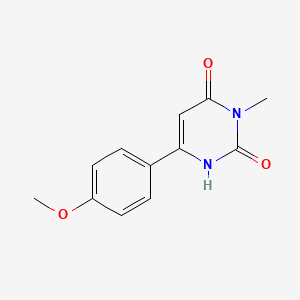
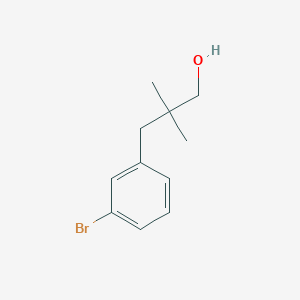
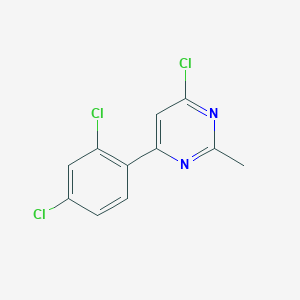
![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)
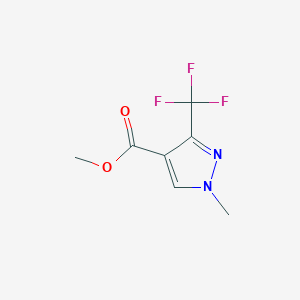
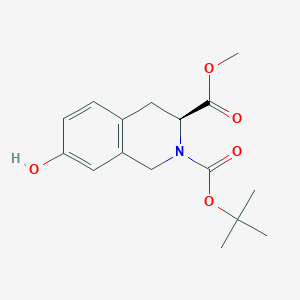

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
